1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide
Beschreibung
1-[(4-Bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-2-one core substituted at position 3 with a carboxamide group linked to a 2-methoxy-5-methylphenyl moiety. The pyridine ring is further functionalized at position 1 with a 4-bromophenylmethyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to brominated aromatic systems and carboxamide functionalities.
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-14-5-10-19(27-2)18(12-14)23-20(25)17-4-3-11-24(21(17)26)13-15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMHENTLZJEOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyridine ring substituted with a carboxamide group and various aromatic moieties. Its molecular formula is C19H19BrN2O3, and it has a molecular weight of approximately 399.27 g/mol. The presence of the bromophenyl and methoxy groups is significant for its biological interactions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits anticancer activity against various cancer cell lines. For instance, in vitro assays showed that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.8 | Cell cycle arrest (G2/M phase) |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties . In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.
Case Study: In Vivo Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions like Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
| Model | Effect Observed |
|---|---|
| Oxidative stress model | Reduced apoptosis in neuronal cells |
| Alzheimer's model | Improved cognitive function |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell signaling pathways.
- Modulation of Cytokine Production : It affects the signaling pathways that regulate inflammatory responses.
- Antioxidant Activity : By scavenging free radicals, it mitigates oxidative stress, thereby protecting neuronal integrity.
Vergleich Mit ähnlichen Verbindungen
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Key Features: Core: 1,4-Dihydropyridine (DHP) instead of pyridine-2-one. Substituents: Thio-linked 4-bromophenyl-2-oxoethyl group at position 6; 2-methoxyphenyl carboxamide at position 3. Functional Groups: Cyano (position 5), furyl (position 4).
- Comparison: The DHP core in AZ257 may enhance redox activity compared to the pyridine-2-one system. Both compounds share a 4-bromophenyl motif and methoxyphenyl carboxamide, suggesting overlapping binding preferences, possibly for bromodomain-containing proteins .
N-(4-Bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Key Features :
- Core : Oxazole instead of pyridine-2-one.
- Substituents : Direct N-linked 4-bromophenyl carboxamide; 4-methylphenyl at position 4.
- The absence of a methylene spacer between the bromophenyl and heterocycle may limit conformational flexibility, altering target engagement .
Pyrrolidine and Indazole Derivatives
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
- Key Features :
- Core : 5-Oxo-pyrrolidine.
- Substituents : 4-Methoxybenzyl carboxamide; fluorophenyl-linked ethoxy group.
- The fluorophenyl group may enhance metabolic stability compared to the bromophenyl group in the target compound .
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide
- Key Features :
- Core : Indazole with methyl substitution.
- Substituents : 1-Methylindole at position 3; 4-methoxy-2-methylphenyl carboxamide.
- Comparison :
Controlled Substances with Bromophenyl Motifs
Brorphine (1-(1-(1-(4-Bromophenyl)ethyl)piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one)
- Key Features :
- Core : Benzimidazolone with piperidine and 4-bromophenethyl substituents.
- Comparison :
Deuterated and Isotopic Analogs
Deuterium-enriched 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide
- Key Features: Core: Dihydroquinoline-2-one with deuterium enrichment. Substituents: Trifluoromethylphenyl group.
- Comparison: Deuterium substitution at metabolic hotspots (e.g., methyl groups) could prolong half-life compared to non-deuterated analogs. The dihydroquinoline core differs from pyridine-2-one but shares a carboxamide group, suggesting modular design strategies for stability optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
